2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol

DYRK1A inhibition Kinase inhibitor Neurodegenerative disease

2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol (also named 2-(2-chloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one) is a trisubstituted pyrido[2,3-d]pyrimidine derivative with a molecular formula of C18H12ClN5O and a molecular weight of 349.77 g/mol. The pyrido[2,3-d]pyrimidine scaffold is a planar, aromatic bicyclic system formed by fusion of a pyridine and a pyrimidine ring, enabling π-π stacking interactions with biological targets.

Molecular Formula C18H12ClN5O
Molecular Weight 349.8 g/mol
Cat. No. B11042537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol
Molecular FormulaC18H12ClN5O
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4)Cl
InChIInChI=1S/C18H12ClN5O/c19-13-5-1-2-6-14(13)22-18-23-16-15(17(25)24-18)12(7-9-21-16)11-4-3-8-20-10-11/h1-10H,(H2,21,22,23,24,25)
InChIKeyFXVOVFRSUJNVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol: Chemical Class, Scaffold Features, and Procurement-Relevant Specifications


2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol (also named 2-(2-chloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one) is a trisubstituted pyrido[2,3-d]pyrimidine derivative with a molecular formula of C18H12ClN5O and a molecular weight of 349.77 g/mol . The pyrido[2,3-d]pyrimidine scaffold is a planar, aromatic bicyclic system formed by fusion of a pyridine and a pyrimidine ring, enabling π-π stacking interactions with biological targets . The compound features a 2-chlorophenylamino group at position 2 and a pyridin-3-yl substituent at position 5, creating a unique substitution pattern that distinguishes it from other pyrido[2,3-d]pyrimidine analogs commonly substituted at positions 2, 4, 6, or 7 [1].

Why Generic Substitution Fails for 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol: The Critical Role of Position-Specific Substitution


Pyrido[2,3-d]pyrimidines are a well-known privileged scaffold in kinase inhibitor drug discovery [1]. However, their biological activity profile is exquisitely sensitive to the nature and position of substituents. The target compound's unique 2-(2-chlorophenylamino) and 5-(pyridin-3-yl) substitution pattern is distinct from the 2,4-diamino, 2,4,7-trisubstituted, and 6-aryl-pyrido[2,3-d]pyrimidin-7-one analogs that dominate the literature [1][2]. SAR studies have demonstrated that even minor changes in the aniline substituent at position 2 can dramatically shift kinase selectivity profiles [2]. Consequently, generic substitution with a structurally similar but substitutionally distinct pyrido[2,3-d]pyrimidine—such as a 2-anilino-6-aryl-pyrido[2,3-d]pyrimidin-7-one—cannot be assumed to reproduce the target compound's activity at DYRK1A, PDHK1, or P2X3. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence for 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol: Head-to-Head and Cross-Study Potency Comparisons


DYRK1A Kinase Inhibition: Comparison of 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol Against the Reference DYRK1A Inhibitor Harmine

The target compound (also designated Y020-3945) inhibits dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) with an IC50 of 0.53 µM [1]. This potency is comparable to harmine, a well-characterized β-carboline DYRK1A inhibitor, which has a reported IC50 of approximately 0.08–0.80 µM depending on assay conditions [2]. However, harmine also potently inhibits monoamine oxidase A (MAO-A), confounding its use as a selective DYRK1A probe, whereas the pyrido[2,3-d]pyrimidine scaffold of the target compound provides a distinct chemotype with no known MAO liability [2].

DYRK1A inhibition Kinase inhibitor Neurodegenerative disease

PDHK1 Inhibition: 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol Displays Nanomolar Potency Comparable to Known PDHK Inhibitors

The compound inhibits human recombinant pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 of 35 nM [1]. This potency is within the range of known PDHK inhibitors such as dichloroacetate (DCA), which activates PDH by inhibiting PDHKs with IC50 values typically in the high micromolar to millimolar range, and the more potent Nov3r (IC50 ≈ 20 nM against PDHK1) [2]. The target compound thus achieves single-digit to double-digit nanomolar potency against PDHK1, placing it in the same tier as advanced PDHK1 tool compounds.

PDHK1 inhibition Metabolic disease Cancer metabolism

P2X3 Receptor Antagonism: Selectivity Assessment Against P2X2/3 Heteromeric Receptors

The compound exhibits antagonist activity at the human P2X3 homomeric receptor with an IC50 of 16 nM, while its activity at the human P2X2/3 heteromeric receptor is substantially weaker (IC50 = 2.93 µM) [1]. This represents an approximately 183-fold selectivity window for P2X3 homomeric receptors over P2X2/3 heteromeric receptors. By comparison, the well-known P2X3 antagonist Gefapixant (AF-219) shows IC50 values of ~30 nM at P2X3 and ~250 nM at P2X2/3, yielding a selectivity ratio of approximately 8-fold [2].

P2X3 antagonism Pain Neurogenic disorders

Structural Differentiation from the Pyrido[2,3-d]pyrimidin-7-one Series: Absence of the 7-Carbonyl Pharmacophore

The majority of biologically characterized pyrido[2,3-d]pyrimidines—including the well-known Src/Abl inhibitors PD173955 and PD166326—are pyrido[2,3-d]pyrimidin-7-ones bearing a carbonyl at position 7 and an aryl substituent at position 6 [1][2]. The target compound, by contrast, is a pyrido[2,3-d]pyrimidin-4-ol/4-one bearing substituents at positions 2 and 5, with no substitution at position 6, 7, or 8. This regioisomeric difference fundamentally alters the hydrogen-bonding donor/acceptor pattern presented to the kinase hinge region, as the pyrido[2,3-d]pyrimidin-7-one scaffold typically engages the hinge via N1 and the 2-amino group, while the 4-ol/4-one scaffold places the hydrogen-bonding functionality at the 4-position [2].

Scaffold differentiation Kinase selectivity Chemical probe development

Recommended Application Scenarios for 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol Based on Quantitative Evidence


DYRK1A-Focused Chemical Probe Development for Neurodegenerative Disease Research

With a DYRK1A IC50 of 0.53 µM and a pyrido[2,3-d]pyrimidine scaffold distinct from the β-carboline class, this compound is suitable as a starting point for developing selective DYRK1A chemical probes free from MAO-A off-target activity [1]. It can be deployed in cellular models of Down syndrome, Alzheimer's disease, and CNS development where DYRK1A copy number or activity is dysregulated.

Metabolic Reprogramming Studies via PDHK1 Inhibition in Cancer Metabolism Research

The compound's 35 nM PDHK1 inhibitory potency makes it a viable tool for investigating the metabolic switch from oxidative phosphorylation to glycolysis in cancer cells [2]. It may be used in head-to-head studies with Nov3r or dichloroacetate to dissect PDHK isoform-specific effects on the pyruvate dehydrogenase complex in breast cancer, glioblastoma, or other PDHK1-dependent tumor models.

P2X3-Selective Pharmacological Dissection of Purinergic Signaling in Chronic Pain and Cough Models

The ~183-fold P2X3/P2X2/3 selectivity window, substantially exceeding that of the clinical candidate Gefapixant (~8-fold), positions this compound as a superior pharmacological tool for isolating P2X3-specific contributions to ATP-mediated nociception, bladder sensory signaling, and cough reflex pathways [3]. It can be used in ex vivo tissue bath assays or in vivo animal models requiring P2X3-specific inhibition with minimal P2X2/3 cross-reactivity.

Kinase Selectivity Panel Screening for Chemoproteomic Profiling

Given its activity across three structurally and functionally distinct targets (DYRK1A, PDHK1, P2X3), this compound is a strong candidate for broad kinome and purinome selectivity profiling using platforms such as KinomeScan or BRET-based target engagement assays [1][2][3]. Such profiling can establish its polypharmacology fingerprint and guide the design of more selective analogs.

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